molecular formula C15H7NO4 B011100 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one CAS No. 102791-33-3

1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one

Cat. No. B011100
M. Wt: 265.22 g/mol
InChI Key: WAKRBKMZTCRERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is also known as NPP, and it has a unique structure that makes it an interesting target for synthesis and investigation.

Mechanism Of Action

The mechanism of action of 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one is not fully understood. However, it is believed to interact with DNA through intercalation, which is the process of inserting a molecule between the base pairs of DNA. This interaction may lead to changes in the structure of DNA and affect its function.

Biochemical And Physiological Effects

1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one has been shown to have biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have antioxidant activity, which may be beneficial in protecting against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one in lab experiments is its ability to bind to DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one. One area of interest is its potential as a therapeutic agent for cancer treatment. Additionally, further investigation into its mechanism of action and interactions with DNA could lead to a better understanding of DNA damage and repair processes. Finally, exploring its potential as a fluorescent probe for other biomolecules could expand its applications in scientific research.

Synthesis Methods

The synthesis of 1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one can be achieved through several methods. One common method involves the reaction of 2-nitrophenylacetic acid with 3-chloro-2-hydroxypropyl trimethylammonium chloride, followed by cyclization with 2-hydroxybenzaldehyde. Another method involves the reaction of 2-nitrophenylacetic acid with 3-chloro-2-hydroxypropyl trimethylammonium chloride, followed by cyclization with 2-hydroxybenzaldehyde in the presence of a base.

Scientific Research Applications

1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for detecting DNA damage. This compound has been shown to bind to DNA and emit fluorescence upon excitation, making it a useful tool for studying DNA damage and repair processes.

properties

CAS RN

102791-33-3

Product Name

1-Nitro-5H-phenanthro(4,5-bcd)pyran-5-one

Molecular Formula

C15H7NO4

Molecular Weight

265.22 g/mol

IUPAC Name

12-nitro-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),9,11,13-heptaen-3-one

InChI

InChI=1S/C15H7NO4/c17-15-10-3-1-2-8-4-5-9-11(16(18)19)6-7-12(20-15)14(9)13(8)10/h1-7H

InChI Key

WAKRBKMZTCRERT-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)OC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)OC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2

Other CAS RN

102791-33-3

synonyms

1-N-PPO
1-nitro-5H-phenanthro(4,5-bcd)pyran-5-one

Origin of Product

United States

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